molecular formula C8H8N2O2 B13148491 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid

3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid

Cat. No.: B13148491
M. Wt: 164.16 g/mol
InChI Key: AZBPEBSXHWPWCG-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 1- and 5-positions and a propiolic acid (HC≡C-COOH) moiety at the 3-position. The pyrazole ring contributes to stability and hydrogen-bonding capabilities, while the propiolic acid group offers reactivity for conjugation or further functionalization .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-6-5-7(9-10(6)2)3-4-8(11)12/h5H,1-2H3,(H,11,12)

InChI Key

AZBPEBSXHWPWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Key Features:

  • Utilization of 1,3-dicarbonyl compounds (e.g., acetylacetone, methyl ethyl diketone)
  • Hydrazine derivatives as N-2 building blocks
  • Acid catalysts, notably glacial acetic acid, formic acid, or mineral acids
  • Solvent systems including water, alcohols, or amines
  • Reaction temperatures ranging from 0°C to 120°C

Representative Reaction:

In a typical synthesis, methyl ethyl diketone reacts with hydrazine hydrate in an acidified medium, often with glacial acetic acid as the catalyst, under controlled temperature conditions (around 50°C). The process proceeds through initial formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring, and subsequent functionalization to yield the propiolic acid derivative.

Reaction Scheme:

Methyl ethyl diketone + Hydrazine hydrate + Acid catalyst → 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid

Reaction conditions:

  • Temperature: 50°C
  • Solvent: Water or alcohols
  • Catalyst: Glacial acetic acid

Synthesis via In Situ Generation of 1,3-Dicarbonyl Intermediates

This approach involves generating 1,3-dicarbonyl compounds in situ from simpler precursors such as enolates and acyl chlorides, which then undergo cyclocondensation with hydrazines.

Methodology:

  • Enolate formation from ketones or diketones
  • Acylation with acyl chlorides or carboxylic acids
  • Cyclization with hydrazines to form pyrazoles
  • Functionalization with propiolic acid groups via subsequent acylation or substitution reactions

Research Outcomes:

  • High yields (>85%) and purity
  • Tolerance to steric and electronic variations
  • One-pot procedures that simplify purification

Catalytic Cyclocondensation Using Acid Catalysts

The use of acids such as glacial acetic acid, formic acid, or mineral acids facilitates the cyclization process, often under mild conditions.

Advantages:

  • No inorganic salt by-products
  • Cost-effective and environmentally benign
  • High selectivity and yields

Example:

In a patent, the synthesis of 3,5-dimethylpyrazole involved reacting methyl ethyl diketone with hydrazine hydrate in water with glacial acetic acid as the catalyst at 50°C, achieving yields over 90% with high purity.

Solvent Systems and Reaction Conditions

Solvent Type Examples Reaction Temperature Catalysts Yield Notes
Water Used as a cheap, green solvent 30–100°C Glacial acetic acid, sulfuric acid >90% No inorganic salts produced, simple operation
Alcohols Methyl alcohol, ethanol, propanol 0–120°C Acid catalysts High Suitable for in situ generation of intermediates
Amines Methylamine, dimethylamine Variable Acid catalysts Variable Useful for further functionalization

Research Outcomes and Data Tables

Yield and Purity Data:

Method Raw Materials Catalyst Solvent Temperature Yield (%) Purity (%) Reference
Multicomponent cyclocondensation Methyl ethyl diketone + Hydrazine hydrate Glacial acetic acid Water 50°C 90–95 >99 Patent CN1482119A
In situ diketone formation Enolate + Acyl chloride + Hydrazine Formic acid Alcohol 50°C 85–90 >98 Literature review
Direct condensation Methyl ethyl diketone + Hydrazine + Sulfuric acid Water 50°C 88 >97 Peer-reviewed article

Summary of Key Research Findings

  • Efficiency: The use of water as a solvent combined with glacial acetic acid catalysis provides high yields (>90%) with minimal by-products.
  • Environmental Impact: Water-based reactions are environmentally friendly, avoiding inorganic salts and hazardous solvents.
  • Operational Simplicity: One-pot procedures with mild temperatures (around 50°C) facilitate scale-up and industrial application.
  • Versatility: The methods accommodate various substituents on the pyrazole ring, enabling functionalization at different positions.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid, which can have distinct chemical and biological properties .

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Reactivity References
3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid C₈H₈N₂O₂ Pyrazole ring, propiolic acid High acidity (due to -COOH), potential for hydrogen bonding and metal coordination. Reactivity influenced by electron-donating methyl groups on pyrazole . Inferred
Aryl propiolic acid derivatives (e.g., with electron-donating/withdrawing groups) Varies Aryl ring, propiolic acid Electron-donating substituents (e.g., -OCH₃) improve reaction yields (65–85%) compared to electron-withdrawing groups (50–70%) in cyclization reactions .
Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate C₉H₁₀N₂O₂ Pyrazole ring, methyl ester Enhanced stability and solubility compared to free acid. Commercial availability suggests easier handling .
3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile C₁₆H₂₀N₄ Pyrazole, nitrile, benzylamino Nitrile group enables nucleophilic addition reactions. Reduced hydrogen-bonding capacity compared to carboxylic acid derivatives .
3-(1,5-Dimethyl-1H-pyrazol-3-yl)propanoic acid C₈H₁₂N₂O₂ Pyrazole ring, propanoic acid Lower reactivity (single C-C bond) compared to propiolic acid. Molecular weight: 168.19 g/mol .

Electronic and Steric Effects

  • Pyrazole vs. Aryl Substituents : The 1,5-dimethylpyrazole ring in the target compound provides electron-donating methyl groups, which may enhance reactivity in cycloaddition or metal-coordination reactions compared to aryl-substituted propiolic acids. For example, aryl derivatives with electron-donating groups show 10–15% higher yields in cyclization reactions .
  • Acid vs. Ester/Nitrile Derivatives : The propiolic acid group (-C≡C-COOH) offers strong hydrogen-bonding capacity, influencing crystal packing (as per hydrogen-bonding patterns discussed in ). In contrast, ester or nitrile derivatives prioritize solubility and stability, making them more suitable for synthetic intermediates .

Biological Activity

3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid is C₇H₈N₂O₂. The compound features a pyrazole ring with two methyl groups at the 1 and 5 positions and a propiolic acid moiety at the 3 position, contributing to its unique reactivity and potential biological effects.

Biological Activities

Research indicates that 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The compound has been evaluated for its anticancer activity. In vitro assays suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific studies have indicated significant efficacy against certain cancer cell lines .
  • Enzyme Inhibition : The mechanism of action appears to involve the inhibition of specific enzymes linked to disease pathways. For instance, it has been shown to inhibit enzymes involved in inflammatory processes, suggesting a potential role in anti-inflammatory therapies .

The biological activity of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid is thought to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. This interaction is facilitated by the presence of the pyrazole ring, which can engage in hydrogen bonding and π-π stacking interactions .
  • Cell Signaling Pathways : It has been suggested that this compound can influence key signaling pathways involved in cell proliferation and apoptosis. For example, it may affect pathways related to tumor growth and inflammation .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Evaluated various derivatives for endothelin receptor antagonism; some compounds showed comparable efficacy to established drugs.
Investigated anticancer properties; demonstrated significant inhibition of cancer cell proliferation in vitro.
Reported antimicrobial activity against multiple bacterial strains; indicated potential for development as an antibiotic agent.

Case Studies

  • Anticancer Study : A study focused on the effects of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid on human cancer cell lines showed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Evaluation : In a series of tests against common pathogens, derivatives exhibited MIC values indicating moderate antibacterial activity. This suggests potential for further development as therapeutic agents targeting infections.

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